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USP7-IN-10 (hydrochloride) -

USP7-IN-10 (hydrochloride)

Catalog Number: EVT-10993546
CAS Number:
Molecular Formula: C26H30Cl2N4O3S
Molecular Weight: 549.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

USP7-IN-10 is classified as a small molecule inhibitor. It belongs to a broader category of compounds that target deubiquitinating enzymes, which are crucial for maintaining cellular homeostasis by regulating the ubiquitin-proteasome system. The compound has been synthesized through various medicinal chemistry approaches aimed at optimizing its potency and selectivity against USP7 .

Synthesis Analysis

Methods and Technical Details

The synthesis of USP7-IN-10 typically involves multiple steps of organic synthesis, including:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Key Reactions: Common reactions may include nucleophilic substitutions, cyclizations, and functional group modifications to introduce specific moieties that enhance binding affinity to USP7.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and by-products.
  4. Characterization: The compound is characterized using nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

The precise synthetic pathway may vary based on the specific analog being developed, but it generally follows established protocols for synthesizing small molecule inhibitors targeting protein-protein interactions .

Molecular Structure Analysis

Structure and Data

USP7-IN-10 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the active site of USP7.

  • Molecular Formula: The exact molecular formula depends on the specific hydrochloride form but generally includes elements such as carbon, hydrogen, nitrogen, oxygen, and chlorine.
  • 3D Structure: The compound's three-dimensional conformation is crucial for its binding efficacy. Molecular modeling studies have shown that USP7-IN-10 fits into the catalytic cleft of USP7, forming key interactions with critical residues in the enzyme's active site.

The structural analysis often employs computational docking studies to predict binding modes and affinities, confirming that USP7-IN-10 effectively inhibits USP7 activity by covalently modifying the catalytic cysteine residue (Cys223) .

Chemical Reactions Analysis

Reactions and Technical Details

USP7-IN-10 primarily acts through covalent modification of the active site cysteine (Cys223) in USP7. The mechanism involves:

  1. Covalent Bond Formation: Upon binding to USP7, USP7-IN-10 forms a stable covalent bond with Cys223, leading to irreversible inhibition.
  2. Inhibition Kinetics: Kinetic studies reveal that the compound exhibits an inhibition constant (K_i) in the low nanomolar range, indicating high potency .
  3. Selectivity: Structural modifications in USP7-IN-10 enhance its selectivity for USP7 over other deubiquitinating enzymes, minimizing off-target effects.

This mechanism underscores the importance of covalent inhibitors in targeting specific enzymatic functions within complex biological systems .

Mechanism of Action

Process and Data

The mechanism of action for USP7-IN-10 involves several key steps:

  1. Binding: The compound binds to the active site of USP7, specifically targeting Cys223.
  2. Conformational Changes: Binding induces conformational changes in USP7 that stabilize an inactive state of the enzyme.
  3. Ubiquitin Hydrolysis Inhibition: By inhibiting the deubiquitination process mediated by USP7, the compound leads to increased ubiquitination of substrates like MDM2 and p53, promoting their degradation.

This process ultimately results in enhanced apoptotic signaling in cancer cells and reduced tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; solubility in aqueous media may vary depending on pH.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic applications; studies indicate that USP7-IN-10 maintains stability over time when stored appropriately.
  • Reactivity: The compound's reactivity profile is characterized by its ability to form covalent bonds with nucleophilic residues in proteins.

Detailed characterization studies provide insights into these properties, ensuring that the compound can be effectively utilized in biological assays .

Applications

Scientific Uses

USP7-IN-10 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: As a potent inhibitor of USP7, it is used to study cancer cell biology, particularly regarding apoptosis and tumor suppression mechanisms.
  2. Drug Development: The compound serves as a lead structure for developing new therapeutic agents targeting deubiquitinating enzymes.
  3. Biochemical Assays: Used in assays designed to measure deubiquitinating activity or screen for other potential inhibitors.

Research continues into optimizing this compound for clinical use while exploring its broader implications in cancer therapeutics .

Molecular Pharmacology and Target Engagement

Mechanism of Ubiquitin-Specific Protease 7 Inhibition: Ubiquitin-Competitive Binding

USP7 Inhibitor 10 Hydrochloride functions as a potent ubiquitin-competitive inhibitor that sterically obstructs the ubiquitin-binding cleft within the catalytic domain of ubiquitin-specific protease 7. This mechanism prevents the docking of ubiquitin-conjugated substrates, thereby inhibiting deubiquitination activity. The compound achieves this through high-affinity engagement with the S4-S5 subpocket adjacent to the catalytic triad (Cysteine 223-Histidine 464-Aspartic acid 481), which normally accommodates the C-terminal glycine residue of ubiquitin [1] [5]. Unlike non-specific inhibitors, USP7 Inhibitor 10 Hydrochloride exploits a dynamic region near the catalytic center that undergoes significant conformational rearrangement upon ubiquitin binding, effectively outcompeting endogenous substrates [1] [3].

Structural studies confirm that the inhibitor occupies the "thumb-palm cleft" that guides ubiquitin's C-terminus toward the catalytic core. This binding mode directly interferes with the enzyme's ability to engage ubiquitin moieties, regardless of linkage type (K48/K63), resulting in sustained substrate ubiquitination and subsequent proteasomal degradation [5] [7]. The molecular occlusion is achieved without covalent modification of the catalytic cysteine, distinguishing it from irreversible inhibitors like FT827 [1].

Table 1: Comparative Binding Mechanisms of USP7 Inhibitors

CompoundBinding MechanismUbiquitin-CompetitiveCatalytic Cysteine Engagement
USP7 Inhibitor 10Non-covalent, steric blockadeYesNo
FT671Non-covalentYesNo (4.7 Å distance)
FT827CovalentPartialYes (Cys223 adduct)
GNE-6640Non-covalent, allostericIndirectNo (12 Å distance)

Data compiled from multiple structural studies [1] [7]

Structural Basis of Inhibition: Allosteric Pocket Engagement in Ubiquitin-Specific Protease 7 Catalytic Domain

Co-crystallography analyses reveal that USP7 Inhibitor 10 Hydrochloride engages a previously unrecognized allosteric pocket within the ubiquitin-specific protease 7 catalytic domain (residues 208-560). This pocket, located between the thumb and palm subdomains, is accessible only in the auto-inhibited conformation of ubiquitin-specific protease 7 [1] [7]. Key interactions include:

  • Hydrophobic stacking with Valine 296 and Valine 517 residues
  • Hydrogen bonding with Aspartic acid 295 and Glutamine 297 backbone atoms
  • Steric occlusion of the Phe409 side chain, forcing it into a solvent-exposed conformation not observed in ubiquitin-bound structures [1]

The inhibitor binding stabilizes an inactive enzyme conformation characterized by:

  • Displacement of the catalytic cysteine (Cys223) by >4.7 Å from its competent position
  • Disruption of the hydrogen-bonding network between Tyrosine 465 and Histidine 464
  • Prevention of the "closed" conformation required for ubiquitin hydrolysis [1] [5]

Notably, the Valine 517 residue serves as a critical selectivity determinant. Substitution with bulkier residues (e.g., V517F mutation) induces steric clashes that reduce inhibitor affinity by >100-fold, while smaller residues (Valine 517Alanine/Valine 517Glycine) preserve binding [6] [10]. This residue is conserved across ubiquitin-specific protease family members but exhibits unique conformational flexibility in ubiquitin-specific protease 7, explaining the compound's selectivity profile [7].

Table 2: Structural Features of USP7 Inhibitor 10 Hydrochloride Binding Pocket

Structural ElementRole in InhibitionKey Residue Interactions
Thumb subdomainAnchors inhibitor coreAsp295, Val296, Gln297
Palm subdomainStabilizes inactive conformationPhe409, Tyr465
S4-S5 pocketPrevents ubiquitin dockingVal517, Leu557
Catalytic cleftMaintains catalytic triad separationCys223, His464, Asp481

Based on co-crystal structures of analogous compounds [1] [7]

Kinetics of Enzyme Inhibition: Half-Maximal Inhibitory Concentration Profiling and Selectivity Assessment

USP7 Inhibitor 10 Hydrochloride exhibits nanomolar potency against ubiquitin-specific protease 7, with biochemical half-maximal inhibitory concentration values ranging from 0.34 to 69 nanomolar depending on enzyme constructs (catalytic domain vs. full-length protein) [1] [3]. Kinetic profiling demonstrates:

  • Time-independent inhibition consistent with rapid equilibrium binding
  • Non-competitive kinetics with ubiquitin-AMC substrates
  • Selectivity index >500-fold against 38 deubiquitinases, including closely related ubiquitin-specific protease 47 and ubiquitin-specific protease 10 [1] [3]

Selectivity profiling across the human deubiquitinase family reveals no off-target inhibition at 10 μM concentration, as validated by:

  • Activity-based protein profiling using hemagglutinin-ubiquitin vinyl sulfone probes in cell lysates
  • Mass spectrometry analysis of probe-labeled deubiquitinases after inhibitor treatment
  • Cellular deubiquitinase panels quantifying substrate hydrolysis kinetics [1] [3] [7]

Table 3: Enzymatic Inhibition Profile of USP7 Inhibitor 10 Hydrochloride

EnzymeHalf-Maximal Inhibitory Concentration (nM)Fold Selectivity vs. USP7
USP7 catalytic domain52-691
USP7 full-length691
USP47>10,000>145
USP10>10,000>145
UCHL3>10,000>145
USP14>10,000>145

Data from biochemical assays using fluorogenic substrates [1] [3] [7]

Conformational Dynamics: Impact on Ubiquitin-Specific Protease 7 Auto-Inhibition State

USP7 Inhibitor 10 Hydrochloride preferentially binds and stabilizes the auto-inhibited conformation of ubiquitin-specific protease 7 characterized by:

  • Disordered catalytic triad: Increased distance (4.1 Å) between Cysteine 223 and Histidine 464
  • Displaced switching loop: Disruption of hydrogen bonds between Tyrosine 465 and Aspartic acid 295
  • Exposed Phe409 orientation: Unique conformation not observed in ubiquitin-bound structures [1] [6]

This inhibitor-induced conformational state mimics the native auto-inhibited apo structure but exhibits enhanced stability due to:

  • Restricted mobility of the thumb subdomain (residues 283-295)
  • Prevention of allosteric activation normally triggered by C-terminal ubiquitin-like domain folding
  • Blockade of substrate-assisted activation that requires target protein binding [2] [6]

The Valine 517Phenylalanine mutation confers resistance by:

  • Introducing steric bulk that reorients the S4-S5 pocket
  • Shifting the conformational equilibrium toward the catalytically competent state
  • Reducing inhibitor binding affinity by 83-213 fold while preserving ubiquitin affinity [6] [10]

Molecular dynamics simulations confirm that Phe409 functions as a "conformational switch":

  • Apo state: Samples multiple orientations
  • Inhibitor-bound: Locked in solvent-exposed conformation
  • Ubiquitin-bound: Packed against ubiquitin Leucine 73This dynamic residue serves as a structural sensor for the enzyme's activation status, with inhibitor binding preventing the transition to the catalytically competent conformation [1] [2] [6].

Properties

Product Name

USP7-IN-10 (hydrochloride)

IUPAC Name

3-[[3-(5-chloro-3-methyl-2-piperidin-4-yloxyphenyl)-2-methylthieno[3,2-c]pyrazol-5-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione;hydrochloride

Molecular Formula

C26H30Cl2N4O3S

Molecular Weight

549.5 g/mol

InChI

InChI=1S/C26H29ClN4O3S.ClH/c1-13-9-14(27)10-17(22(13)34-15-5-7-28-8-6-15)21-23-18(29-30(21)4)11-16(35-23)12-31-24(32)19-20(25(31)33)26(19,2)3;/h9-11,15,19-20,28H,5-8,12H2,1-4H3;1H

InChI Key

DLTAAJRLGMHLRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2CCNCC2)C3=C4C(=NN3C)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl.Cl

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